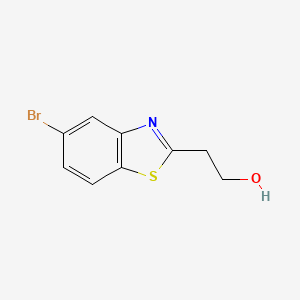

5-Bromo-2-benzothiazoleethanol

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry in Academic Research

The journey of benzothiazole chemistry began in the late 19th century. The initial synthesis of 2-substituted benzothiazoles is credited to A.W. Hoffmann in 1887, who was drawn to their diverse activities and the straightforward nature of their cyclization. mdpi.com Early research primarily focused on the synthesis and characterization of the core benzothiazole ring and its simple derivatives.

A pivotal development in the evolution of benzothiazole chemistry was the discovery of efficient synthetic methods, most notably the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, ketones, carboxylic acids, and their derivatives. mdpi.comekb.eg This reaction, often referred to as the Jacobson benzothiazole synthesis, provided a versatile and reliable route to a wide range of 2-substituted benzothiazoles, opening the floodgates for more extensive research into their properties and applications. pcbiochemres.com

Over the decades, synthetic methodologies have become increasingly sophisticated. Modern approaches often focus on green chemistry principles, employing milder reaction conditions, environmentally benign solvents, and novel catalytic systems to improve efficiency and reduce waste. ekb.eg

Significance of Benzothiazole Architectures in Contemporary Scientific Inquiry

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This significance stems from the unique electronic and structural features of the benzothiazole ring system, which allow it to interact with a wide range of biological targets. pharmacyjournal.in

The presence of nitrogen and sulfur heteroatoms, along with the aromatic system, endows benzothiazole derivatives with a broad spectrum of biological activities. pharmacyjournal.in These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govpharmacyjournal.inpcbiochemres.com The ability to readily introduce various substituents at the 2-position and on the benzene (B151609) ring allows for the fine-tuning of these biological activities, making the benzothiazole scaffold a versatile template for drug discovery programs. nih.govmdpi.com

Beyond medicine, benzothiazole derivatives have found applications in diverse fields such as agricultural chemistry as herbicides and fungicides, in materials science for the development of dyes and fluorescent probes, and in industrial processes as corrosion inhibitors. mdpi.comprepchem.com

Research Trajectory and Importance of 5-Bromo-2-benzothiazoleethanol within Benzothiazole Chemistry

While the broader class of benzothiazoles has been extensively studied, specific derivatives like this compound are often the subject of more focused research, typically as intermediates in the synthesis of more complex target molecules. The importance of this compound lies in the synthetic utility of its constituent functional groups.

The bromine atom at the 5-position of the benzothiazole ring is a versatile synthetic handle. Halogen atoms on aromatic rings are well-known to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the construction of more elaborate molecular architectures. The reactivity of bromo-substituted thiazoles in such reactions is a well-established synthetic strategy. researchgate.net

The 2-ethanol substituent also offers numerous possibilities for further chemical modification. The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified. These transformations allow for the connection of the benzothiazole core to other molecular fragments, a common strategy in the design of new therapeutic agents and functional materials. The synthesis of related 2-(hydroxyaryl)benzothiazoles is an active area of research, particularly for their applications as fluorescent probes. nih.gov

Given the lack of extensive direct literature on this compound, its primary research trajectory is likely as a key building block. Researchers would synthesize this compound to then exploit the reactivity of the bromo and hydroxyl groups to create novel, more complex benzothiazole derivatives for evaluation in various biological or material science applications.

Data Tables

Table 1: General Properties of the Benzothiazole Scaffold

| Property | Description |

| Chemical Formula | C₇H₅NS |

| Molecular Weight | 135.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Structure | A bicyclic aromatic compound consisting of a benzene ring fused to a 1,3-thiazole ring. |

| Key Reactive Site | The C2 position of the thiazole (B1198619) ring is particularly susceptible to substitution. |

Table 2: Potential Synthetic Utility of this compound

| Functional Group | Position | Potential Reactions | Significance in Synthesis |

| Bromo Group | 5 | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Nucleophilic aromatic substitution. | Allows for the introduction of diverse aryl, alkyl, or alkynyl groups, enabling the construction of complex molecular scaffolds. |

| Ethanol (B145695) Group | 2 | Oxidation to aldehyde or carboxylic acid, Esterification, Etherification, Conversion to halides. | Provides a reactive site for linking the benzothiazole core to other molecules or for further functional group transformations. |

Structure

3D Structure

Properties

CAS No. |

791614-74-9 |

|---|---|

Molecular Formula |

C9H8BrNOS |

Molecular Weight |

258.14 g/mol |

IUPAC Name |

2-(5-bromo-1,3-benzothiazol-2-yl)ethanol |

InChI |

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)11-9(13-8)3-4-12/h1-2,5,12H,3-4H2 |

InChI Key |

FJIMNGQMCBWDMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Benzothiazoleethanol and Its Structural Analogs

De Novo Synthesis Strategies for 5-Bromo-2-benzothiazoleethanol

The de novo synthesis, or the creation of the this compound molecule from basic precursors, is fundamental to its accessibility for further research and application. This section explores the primary reaction pathways and methods for optimizing these syntheses.

The most prevalent and established method for constructing the 2-substituted benzothiazole (B30560) core involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivatives. For the specific synthesis of this compound, the key starting materials are 4-bromo-2-aminothiophenol and a reagent capable of introducing the 2-hydroxyethyl group, such as 3-hydroxypropanoic acid or its corresponding ester.

The synthesis of the requisite 4-bromo-2-aminothiophenol can be approached through methods analogous to the preparation of similar compounds like 4-bromo-2-aminophenol. patsnap.comgoogle.com This typically involves the selective reduction of a nitrophenol precursor.

The core reaction for forming the benzothiazole ring is the condensation between the amino group of 4-bromo-2-aminothiophenol and the carboxyl group of 3-hydroxypropanoic acid. This reaction is generally acid-catalyzed, often employing polyphosphoric acid (PPA) at elevated temperatures to facilitate both the amide bond formation and the subsequent intramolecular cyclization (dehydration) to form the thiazole (B1198619) ring.

Plausible Reaction Pathway:

Step 1: Amide Formation: 4-bromo-2-aminothiophenol reacts with 3-hydroxypropanoic acid to form an intermediate N-(5-bromo-2-mercaptophenyl)-3-hydroxypropanamide.

Step 2: Cyclization: This intermediate undergoes an acid-catalyzed intramolecular cyclization, where the thiol group attacks the amide carbonyl, followed by dehydration to yield the final product, this compound.

Alternative reagents to 3-hydroxypropanoic acid, such as 3-hydroxypropanal (B37111) or esters of 3-hydroxypropanoic acid, can also be utilized, potentially with different catalysts and reaction conditions.

Optimizing the synthesis of benzothiazoles is crucial for improving efficiency and reducing costs. Key areas of optimization include the choice of catalysts, reaction medium, and energy input.

Catalyst Selection: While strong acids like PPA are effective, research has explored various catalytic systems to achieve milder reaction conditions and higher yields. A combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) has been shown to be an efficient system for synthesizing 2-substituted benzothiazoles at room temperature. mdpi.comresearchgate.net Other catalysts, such as zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O), have also demonstrated good catalytic performance under solvent-free conditions. researchgate.net

Solvent and Reaction Conditions: Moving away from harsh, high-boiling point solvents is a key goal. Ethanol is a common and relatively benign solvent for these reactions. mdpi.comresearchgate.net Furthermore, solvent-free conditions, often coupled with microwave irradiation, have been shown to dramatically reduce reaction times and increase yields for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and β-keto esters. researchgate.net

Purification: Achieving high purity is essential. Optimization involves developing efficient work-up and purification procedures. Standard techniques include extraction to remove catalysts and unreacted starting materials, followed by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to isolate the final product with high purity.

The following table summarizes various conditions that can be adapted and optimized for the synthesis of this compound.

Table 1: Reaction Condition Optimization for Benzothiazole Synthesis

| Parameter | Conventional Method | Optimized/Alternative Methods | Potential Advantage |

|---|---|---|---|

| Catalyst | Polyphosphoric Acid (PPA) | H₂O₂/HCl, Zn(OAc)₂, Lewis Acids | Milder conditions, higher selectivity, easier removal |

| Solvent | High-boiling point solvents | Ethanol, Water, Ionic Liquids, Solvent-free | Greener process, easier work-up |

| Temperature | High (150-220°C) | Room Temperature to Reflux | Energy saving, reduced side products |

| Energy Source | Conventional Heating | Microwave Irradiation, Ultrasound | Drastically reduced reaction times, higher yields |

Convergent and Divergent Synthesis of Substituted Benzothiazole Derivatives

Beyond the de novo synthesis of a single target molecule, modern synthetic strategies focus on convergent and divergent pathways to create libraries of related compounds for structure-activity relationship studies. This involves either building the core from different pieces (convergent) or functionalizing a pre-formed core (divergent).

The bromine atom at the 5-position of this compound serves as a versatile chemical handle for post-synthesis functionalization, a classic example of a divergent approach. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose. wikipedia.orgorganic-chemistry.org

The reaction involves the cross-coupling of the aryl bromide (this compound) with an organoboron reagent, typically a boronic acid (R-B(OH)₂), in the presence of a palladium catalyst and a base. mdpi.com

General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzothiazole, forming a Pd(II) complex.

Transmetalation: The organic group (R) from the activated boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. mdpi.com

This methodology allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 5-position, making it an invaluable tool for creating structural analogs of this compound. The reaction is known for its high tolerance of various functional groups, which is advantageous when working with a molecule that contains a hydroxyl group. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for the synthesis of the benzothiazole scaffold. acs.org

These methods often involve multi-component reactions. For example, 2-aminothiophenols can be reacted directly with aldehydes or nitriles under various catalytic conditions to yield 2-substituted benzothiazoles in a single step. researchgate.net A highly efficient one-pot method combines enzyme catalysis for the initial condensation of 2-aminothiophenol and an aldehyde to form a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole by a photoredox catalyst using visible light. This tandem reaction can achieve a 99% yield in just 10 minutes under an air atmosphere. nih.gov

Table 2: Examples of One-Pot Benzothiazole Syntheses

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | γ-Valerolactone (GVL), Ultrasound | Green solvent/catalyst, short reaction times | researchgate.net |

| 2-Aminothiophenol, β-Keto Esters | Microwave, Solvent-free | Rapid, high yields, eco-friendly | researchgate.net |

| 2-Aminothiophenol, Aldehydes | Enzyme + Photoredox Catalyst, Visible Light | Extremely fast (10 min), 99% yield, ambient conditions | nih.gov |

| Bis-(2-nitrophenyl)-disulfides, NaBH₄/Na₂S₂O₄ | Acylating Agent (e.g., Acetic Anhydride) | Scalable, single step from commercial starting materials | acs.org |

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design processes that are safer, more energy-efficient, and produce less waste. nih.govripublication.com

Key green strategies applied to benzothiazole synthesis include:

Use of Benign Solvents: Replacing hazardous organic solvents with water or deep eutectic solvents (DESs) is a major focus. rsc.orgrsc.org Water is the ideal green solvent, and several methods have been developed for benzothiazole synthesis in aqueous media. rsc.org

Atom Economy and Waste Reduction: One-pot and multi-component reactions are inherently greener as they reduce the number of intermediate isolation and purification steps, thus minimizing solvent use and waste generation. nih.govrsc.org Using catalysts like H₂O₂, where the only byproduct is water, also improves the environmental profile of the synthesis. mdpi.com

Recyclable Catalysts: The development of heterogeneous or reusable catalysts is a cornerstone of green chemistry. mdpi.com For instance, SnP₂O₇ has been used as a new heterogeneous catalyst that can be recovered and reused multiple times without significant loss of activity. mdpi.com

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can lead to shorter reaction times and lower energy consumption compared to conventional heating. researchgate.netresearchgate.net Syntheses that proceed efficiently at room temperature are particularly desirable. mdpi.com

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Precursor Development and Functionalization Strategies for Benzothiazole Building Blocks

The synthesis of complex benzothiazole derivatives, including this compound, relies heavily on the strategic development of precursors and versatile functionalization methods. The benzothiazole core, a fusion of benzene (B151609) and thiazole rings, serves as a fundamental building block that can be modified to create a vast library of compounds. mdpi.com The properties and ultimate structure of these compounds are highly dependent on the nature and position of substituents on the benzothiazole skeleton, with the C2, C5, and C6 positions being particularly favorable for functionalization. researchgate.net

A cornerstone precursor for the majority of benzothiazole syntheses is 2-aminothiophenol and its substituted analogs. mdpi.com The most prevalent strategy for constructing the 2-substituted benzothiazole scaffold involves the condensation and cyclization of 2-aminothiophenol with a variety of carbonyl compounds, including aldehydes, carboxylic acids, and their derivatives like acyl chlorides. mdpi.comtandfonline.com This approach allows for the direct installation of diverse functional groups at the C2 position, which is critical for tuning the molecule's properties.

Modern synthetic efforts focus on developing greener, more efficient, and catalyst-driven methodologies. These include microwave-assisted synthesis, the use of eco-friendly catalysts, and one-pot procedures that enhance atom economy. ajol.inforesearchgate.netsemanticscholar.org For instance, researchers have developed methods using catalysts like alkyl carbonic acid (formed in situ from CO2 and alcohol), which simplifies post-reaction work-up by eliminating the need for base neutralization and salt disposal. tandfonline.com

Functionalization of the benzothiazole ring itself is another key strategy. Direct C-H functionalization has emerged as a powerful tool for introducing substituents without the need for pre-functionalized starting materials. beilstein-journals.orgorganic-chemistry.org For the synthesis of compounds like this compound, this implies the use of a precursor like 4-bromo-2-aminothiophenol, which, upon cyclization with an appropriate reagent, yields the desired 5-bromo-benzothiazole core. The subsequent introduction of the ethanol group at the C2 position is a separate functionalization step.

The development of precursors often involves multi-step syntheses. For example, creating substituted 2-aminobenzothiazoles can start from commercially available anilines. researchgate.netderpharmachemica.com The synthesis of 6-N-functionalized 2-aminobenzothiazoles has been achieved in three steps starting from 6-nitro-2-aminobenzothiazole, involving protection of the 2-amino group, reduction of the nitro group, and subsequent functionalization. semanticscholar.org These multi-step pathways allow for the precise placement of functional groups on the benzene portion of the benzothiazole ring system.

The following tables summarize various research findings on the synthesis of 2-substituted benzothiazoles, illustrating the diversity of reactants, catalysts, and conditions employed.

| Catalyst/System | Conditions | Reaction Time | Yield (%) | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| H₂O₂/HCl | Ethanol, Room Temperature | 45–60 min | 85–94 | Excellent yields for diversely substituted aromatic aldehydes (both electron-donating and electron-withdrawing groups). | mdpi.com |

| Alkyl Carbonic Acid (from CO₂/Methanol) | 3MPa CO₂, 0.3MPa O₂, 70°C | 12 h | Moderate to High | A green method compatible with a wide range of aldehydes; substitution groups had no obvious effect on yields. | tandfonline.com |

| ZnO Nanoparticles | Solvent-free, Room Temperature | 30 min | 79–91 | Catalyst was reusable for five cycles. Effective for aliphatic, electron-rich, electron-poor, and disubstituted aldehydes. | mdpi.com |

| FeCl₃/Montmorillonite K-10 | Ultrasound-assisted | 0.7–5 h | 33–95 | Green, ultrasound-assisted route. Not effective for aliphatic aldehydes; moderate yields for heteroaromatic aldehydes. | mdpi.com |

| Amberlite IR-120 Resin | Microwave Irradiation, 85°C | 5–10 min | 88–95 | Eco-friendly pathway applicable to various aryl and heteroaryl aldehydes. | mdpi.com |

| Reactant | Conditions/Method | Reaction Time | Yield (%) | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| Fatty Acid Chlorides | - | Short | Excellent | Reacts smoothly with saturated, olefinic, and hydroxy fatty acid chlorides. | ajol.info |

| Fatty Acids | Microwave-assisted, solvent-free | - | Good to Excellent | An efficient condensation reaction; yields were significantly improved compared to conventional heating. | ajol.info |

| Acid Chlorides or Anhydrides | Basic heterogeneous catalyst | - | - | A method for preparing various 2-substituted benzothiazoles. | researchgate.net |

Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search of available scientific literature and databases, specific experimental data for the sophisticated spectroscopic and analytical characterization of the compound This compound could not be located.

The request specified a detailed article structured around the following analytical techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR)

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared and Raman)

X-ray Crystallography

Chromatographic Methods

While general principles of these analytical methods are well-documented for various benzothiazole systems and other related bromo-substituted compounds researchgate.netnih.govnih.gov, no publications or datasets containing specific ¹H NMR or ¹³C NMR chemical shifts, mass-to-charge ratios, infrared or Raman absorption bands, crystal structure data, or chromatographic separation conditions for this compound were identified.

Information is available for structurally related compounds such as 5-Bromo-2-methylbenzothiazole bldpharm.com, 5-Bromo-1,3-benzothiazol-2-amine nih.gov, and 5-Bromo-2,1,3-benzothiadiazole chemicalbook.comsigmaaldrich.cnsigmaaldrich.com, but this information cannot be extrapolated to accurately describe the unique analytical profile of this compound.

Due to the absence of specific research findings and data, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Sophisticated Spectroscopic and Analytical Characterization of Benzothiazole Systems

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of benzothiazole (B30560) derivatives, including 5-Bromo-2-benzothiazoleethanol. This method is instrumental for assessing the purity of synthesized compounds, monitoring reaction progress, and isolating the target molecule from starting materials, by-products, and impurities. The separation is typically achieved using a reversed-phase (RP-HPLC) approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

In a typical application for profiling brominated heterocyclic compounds, a C18 column is employed. nih.gov The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water. nih.govsielc.com Adjusting the ratio of the organic solvent to water allows for the fine-tuning of the retention time of this compound and its related substances. For instance, a reliable stability-indicating RP-HPLC assay for bromazepam, a related brominated compound, was developed using a C18 column with a mobile phase of methanol and water (70:30, v/v). nih.gov Detection is commonly performed using an ultraviolet (UV) or a photodiode array (DAD) detector, which allows for the monitoring of the eluate at a specific wavelength where the analyte exhibits maximum absorbance. nih.gov For benzothiazole systems, this is often in the UV range.

The data obtained from an HPLC analysis provides a chromatogram, where each peak corresponds to a different compound in the sample. The area under the peak for this compound relative to the total area of all peaks is used to determine its purity. The method's robustness and reproducibility make it essential for quality control in research and manufacturing. dtic.mil

Table 1: Illustrative HPLC Parameters for Analysis of Brominated Heterocyclic Systems

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective separation for a wide range of medium-polarity organic molecules like benzothiazole derivatives. nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | Common solvents for reversed-phase chromatography, allowing for adjustable polarity to control elution. nih.govsielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. nih.gov |

| Detection | UV/DAD at ~230-280 nm | Benzothiazole rings typically exhibit strong UV absorbance in this range, enabling sensitive detection. nih.gov |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC to avoid column overloading and peak distortion. dtic.mil |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For applications requiring higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. This technique couples the powerful separation capabilities of HPLC with the precise detection and identification power of tandem mass spectrometry. It is particularly valuable for detecting trace amounts of this compound in complex matrices and for identifying its potential metabolites in biological systems. nih.gov

The process begins with chromatographic separation, similar to HPLC. For LC-MS/MS, the mobile phase often includes a volatile modifier like formic acid (e.g., 0.1%) to facilitate the ionization of the analyte. nih.govnih.gov After eluting from the column, the analyte enters the mass spectrometer's ion source, where it is ionized, most commonly using electrospray ionization (ESI) in positive ion mode for benzothiazole compounds. nih.govnih.gov

In the tandem mass spectrometer, the protonated molecular ion ([M+H]⁺) of this compound, known as the precursor ion, is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) to produce a series of characteristic product ions. mdpi.com The instrument is set to monitor specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity and significantly reduces background noise. nih.gov This allows for confident identification and accurate quantification of the target compound even at very low concentrations. longdom.org

This methodology is also critical for metabolite identification. Metabolic processes often introduce specific chemical modifications (e.g., hydroxylation, glucuronidation), resulting in predictable mass shifts from the parent compound. By searching for these mass shifts in the LC-MS/MS data, potential metabolites of this compound can be identified and their structures elucidated from their fragmentation patterns. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Compound | This compound | Target analyte |

| Molecular Formula | C₉H₈BrNOS | To calculate exact mass |

| Exact Mass | 256.96 g/mol | Theoretical mass of the neutral molecule |

| Ionization Mode | ESI Positive | To generate protonated molecular ions ([M+H]⁺) |

| Precursor Ion (m/z) | ~257.9/259.9 | Corresponds to [M+H]⁺, showing isotopic pattern of bromine (⁷⁹Br/⁸¹Br) |

| Product Ions (m/z) | Hypothetical fragments | Characteristic fragments used for confirmation and quantification in MS/MS |

| Monitored Transitions | e.g., 257.9 → [Product 1]; 257.9 → [Product 2] | Specific transitions for MRM, ensuring high selectivity and sensitivity nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For halogenated compounds like this compound, the analysis can be extended to include bromine (Br). This technique is crucial for confirming the empirical formula of a newly synthesized compound, thereby verifying its atomic composition and purity. lew.ro

The procedure involves the complete combustion of a small, precisely weighed amount of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified by various detection methods. The percentages of each element are calculated from these measurements.

The experimental results are then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. mdpi.com This verification is a standard requirement for the characterization of novel compounds in scientific literature. Certified reference materials are often used to calibrate the instrumentation and ensure the accuracy of the results. elementalmicroanalysis.com

Table 3: Elemental Composition Data for this compound (C₉H₈BrNOS)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 41.88% | 41.95% |

| Hydrogen (H) | 3.12% | 3.10% |

| Bromine (Br) | 30.95% | 30.89% |

| Nitrogen (N) | 5.43% | 5.41% |

| Oxygen (O) | 6.20% | N/A* |

*Oxygen is typically not measured directly but is often inferred by difference.

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₈BrNOS |

| Acetonitrile | C₂H₃N |

| Bromazepam | C₁₄H₁₀BrN₃O |

| 2-(2-amino-5-bromobenzoyl) pyridine (B92270) | C₁₂H₉BrN₂O |

| Formic Acid | CH₂O₂ |

| Methanol | CH₄O |

| 5-Bromo-2'-Deoxyuridine | C₉H₁₁BrN₂O₅ |

| 4-Bromo-2,2-diphenylbutanenitrile | C₁₆H₁₄BrN |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | C₁₅H₁₁BrN₄O |

Preclinical Biological Activity and Mechanistic Insights of 5 Bromo 2 Benzothiazoleethanol and Benzothiazole Analogs

In Vitro Enzyme Inhibition Kinetics and Selectivity

Benzothiazole (B30560) derivatives have demonstrated a wide range of enzyme inhibitory activities, showcasing their potential as scaffolds for the development of novel therapeutic agents.

Benzothiazole-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.gov These enzymes are involved in numerous physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. tandfonline.comnih.gov

A series of benzothiazole-derived sulfonamides and carboxylic acids were evaluated for their inhibitory activity against the cytosolic isoforms hCA I and II, as well as the cancer-related transmembrane isoforms hCA IX and XII. nih.gov The inhibition constants (Kᵢ) revealed varied profiles, with some compounds showing selectivity towards the tumor-associated isoforms. tandfonline.comnih.gov For instance, certain benzothiazole-based sulfonamides displayed potent inhibition of hCA IX and XII, which are overexpressed in many tumors, while showing weaker inhibition of the off-target cytosolic isoforms hCA I and II. tandfonline.com

Another study on benzothiazole-6-sulfonamides incorporating cyclic guanidine (B92328) moieties found that while some derivatives were inactive, others displayed potent and selective inhibition of hCA II and hCA VII, an isoform implicated in neuropathic pain. nih.gov Specifically, imidazoline-incorporated sulfonamides were more effective inhibitors of hCA II compared to their benzimidazoline-substituted counterparts. nih.gov

| Compound Type | Target Isoform | Inhibition Data (Kᵢ) | Reference |

|---|---|---|---|

| Benzothiazole-based sulfonamides | hCA I | 61.5 nM to >100 µM | nih.gov |

| Benzothiazole-based sulfonamides | hCA II | Nanomolar to micromolar range | nih.govnih.gov |

| Benzothiazole-based sulfonamides | hCA IX | Low nanomolar range (e.g., 5.1 nM, 8.6 nM) | unife.it |

| Benzothiazole-based sulfonamides | hCA XII | Low nanomolar range (e.g., 4.3 nM, 5.4 nM) | unife.it |

| Imidazoline-incorporated benzothiazole-6-sulfonamides | hCA II | 37.6–65.6 nM | nih.gov |

Benzothiazole derivatives have emerged as potent and often selective inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. doaj.orgnih.govresearchgate.net MAO-A inhibitors are primarily used in the treatment of depression, while MAO-B inhibitors are established therapies for Parkinson's disease. doaj.orgnih.gov

Several studies have reported the synthesis and evaluation of various benzothiazole analogs as MAO inhibitors. For example, a series of alkyloxy-substituted benzothiazoles were found to be potent and specific MAO-B inhibitors. doaj.org In another study, 2-methylbenzo[d]thiazole derivatives were synthesized and shown to be potent and selective inhibitors of human MAO-B, with some compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.net Specifically, one of the most potent MAO-B inhibitors from this series had an IC₅₀ value of 0.0046 µM. researchgate.net

Furthermore, benzothiazole-hydrazone derivatives have been designed and shown to exhibit selective and significant human MAO-B inhibitory activity. nih.gov The most active compound in this series demonstrated an IC₅₀ value of 0.060 µM. nih.gov The structural features of the benzothiazole scaffold, often in combination with other chemical moieties, contribute to their high affinity and selectivity for the MAO-B active site. nih.govresearchgate.net

| Compound Series | Target Subtype | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Alkyloxy substituted benzothiazoles | MAO-B | Potent and specific inhibition | doaj.org |

| 2-Methylbenzo[d]thiazole derivatives | MAO-B | < 0.017 µM (most potent: 0.0046 µM) | researchgate.net |

| 2-Methylbenzo[d]thiazole derivatives | MAO-A | Most potent: 0.132 µM | researchgate.net |

| Benzothiazole-hydrazone derivatives | MAO-B | Most active: 0.060 µM | nih.gov |

Dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, making it a validated target for antimicrobial agents. nih.govpatsnap.comwikipedia.org Sulfonamide drugs act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA). patsnap.comwikipedia.org

Research into novel DHPS inhibitors has led to the synthesis of new compounds containing a benzothiazole scaffold linked to a sulfonamide moiety. nih.gov These compounds were designed to overcome the growing issue of sulfonamide resistance, which often arises from mutations in the folP gene encoding for DHPS. nih.gov The benzothiazole portion of these molecules can explore additional binding interactions within the enzyme's active site, potentially improving their efficacy against both wild-type and resistant bacterial strains. nih.gov

| Compound Type | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Benzothiazole-sulfonamide conjugates | Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA | nih.gov |

The versatility of the benzothiazole scaffold is further demonstrated by its inhibitory activity against a range of other critical enzymes.

Acetylcholinesterase (AChE): Certain benzothiazole derivatives have been designed as dual inhibitors of both AChE and MAO-B, a strategy aimed at addressing the multifactorial nature of Alzheimer's disease. nih.gov Some of these compounds have shown significant inhibitory activity against AChE, with IC₅₀ values in the nanomolar range, comparable to the standard drug donepezil. nih.gov

DNA Gyrase: Benzothiazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. acs.orgscispace.comnih.gov These inhibitors target the ATP-binding site of the GyrB subunit. scispace.comacs.org Extensive structure-activity relationship (SAR) studies have led to the development of benzothiazole derivatives with nanomolar inhibitory potency against E. coli DNA gyrase and improved activity against S. aureus DNA gyrase and topoisomerase IV. scispace.comacs.org

Thymidylate Synthase: Benzothiazole-based derivatives have been explored as inhibitors of thymidylate synthase, another important target in cancer therapy. nih.gov

| Enzyme System | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzothiazole derivatives | Dual inhibition of AChE and MAO-B; IC₅₀ values in the nanomolar range for AChE. | nih.gov |

| DNA Gyrase | Benzothiazole-based inhibitors | Potent inhibition of the GyrB subunit's ATP-binding site; nanomolar potency against E. coli DNA gyrase. | acs.orgscispace.comacs.org |

| Thymidylate Synthase | Benzothiazole-based derivatives | Identified as potential inhibitors. | nih.gov |

Molecular Interactions with Biological Receptors and Targets

The biological activity of benzothiazole analogs is underpinned by their specific molecular interactions with various protein targets, including protein kinases.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzothiazole derivatives have been extensively investigated as inhibitors of several protein kinases.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several series of benzothiazole hybrids have been synthesized and evaluated as VEGFR-2 inhibitors. nih.govnih.gov For instance, 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea (B33335), or cyanothiouracil moieties have shown potent anti-proliferative activity. nih.govnih.gov One of the most promising compounds from these series emerged as a potent inhibitor of VEGFR-2 with an IC₅₀ of 91 nM. nih.govnih.gov

p56lck: The protein tyrosine kinase p56lck is crucial for T-cell activation, and its inhibition represents a potential therapeutic strategy for autoimmune diseases and cancer. benthamdirect.combiointerfaceresearch.com Quantitative structure-activity relationship (QSAR) studies on a set of 45 benzothiazole analogs have been performed to understand the structural and physicochemical requirements for p56lck inhibition. benthamdirect.com These studies have highlighted the importance of features like subdivided surface area and partial charges for inhibitory activity. benthamdirect.com Molecular docking and dynamic simulation studies have further elucidated the binding modes of benzothiazole-thiazole hybrids as competitive inhibitors of p56lck. biointerfaceresearch.com

BRSK2: While specific inhibitory data for benzothiazole analogs against BRSK2 (BR serine/threonine kinase 2) is not prominently featured in the provided context, the broad kinase inhibitory profile of this scaffold suggests potential activity that warrants further investigation.

| Protein Kinase | Compound Type | Key Findings | Reference |

|---|---|---|---|

| VEGFR-2 | 2-Aminobenzothiazole hybrids | Potent inhibition with IC₅₀ values in the nanomolar range (e.g., 91 nM). | nih.govnih.gov |

| p56lck | Benzothiazole analogs | Identified as potent inhibitors; structural requirements for inhibition elucidated through QSAR and molecular modeling. | benthamdirect.combiointerfaceresearch.com |

Aryl Hydrocarbon Receptor (AhR) Modulation

Benzothiazole derivatives have been identified as a novel class of modulators for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating cellular responses to environmental stimuli. mdpi.com Studies have demonstrated that certain benzothiazoles can function as AhR agonists, binding to the receptor and initiating its signaling cascade. mdpi.comuaeu.ac.ae This activation is a key mechanism behind some of their biological effects.

Upon binding, the benzothiazole ligand-AhR complex translocates to the nucleus. nih.gov In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding event drives the expression of a battery of AhR-dependent genes, most notably cytochrome P450 enzymes like CYP1A1. mdpi.comnih.gov

The antitumor activity of some benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is directly linked to this pathway. The activation of AhR and subsequent induction of CYP1A1 leads to the metabolic transformation of 5F 203 into reactive species. nih.gov These species can then form DNA adducts, causing lethal DNA damage and triggering apoptosis specifically in sensitive cancer cells. nih.gov Research on various 2-aryl and 2-pyridinylbenzothiazoles has confirmed that several analogs can significantly induce AhR-mediated gene transcription, highlighting the structure-activity relationships that govern this interaction. uaeu.ac.ae

Table 1: Aryl Hydrocarbon Receptor (AhR) Activity of Benzothiazole Analogs

| Compound Class | Observed Activity | Downstream Effect | Reference |

|---|---|---|---|

| 2-Methylthiobenzothiazole | AhR Agonist | AhR DNA binding, Gene expression | mdpi.com |

| 2-Mercaptobenzothiazole | AhR Agonist | AhR DNA binding, Gene expression | mdpi.com |

| 2-Arylbenzothiazoles | AhR Agonist | AhR-mediated transcription | uaeu.ac.ae |

G-Protein Coupled Receptor (GPR) Antagonism

In addition to their effects on AhR, benzothiazole analogs have been investigated for their ability to modulate G-protein coupled receptors (GPCRs). A notable example is their antagonistic activity at GPR35, an orphan GPCR implicated in various diseases, including type-2 diabetes, inflammation, and cancer. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have been conducted on a benzothiazole scaffold to elucidate the molecular requirements for GPR35 antagonism. mdpi.comnih.gov These studies have shown that the activity of these compounds is highly dependent on the chemical nature of three distinct segments of the molecule. Modifications to the benzothiazole core, as well as to the terminal ends of the scaffold, can significantly impact the compound's ability to act as a GPR35 antagonist. mdpi.com For instance, oxidation of an exocyclic sulfur atom on the scaffold to a sulfoxide (B87167) or sulfone was found to decrease the antagonist activity, suggesting that this region of the molecule may interact with a non-polar environment within the receptor's binding pocket. mdpi.com Furthermore, replacing the sulfur atom in the benzothiazole ring with nitrogen to form a benzimidazole (B57391) analog resulted in an inactive compound, indicating the importance of the benzothiazole nucleus for this specific receptor interaction. mdpi.com

Investigation of DNA Binding and Intercalation

The interaction of benzothiazole derivatives with DNA is a critical aspect of their mechanism of action, particularly for their anticancer properties. These compounds have been shown to bind to DNA through various modes, including intercalation and groove binding. rsc.orgmdpi.comnih.gov

Several studies have confirmed the ability of specific benzothiazole analogs to intercalate into the DNA double helix. This process involves the insertion of the planar benzothiazole ring system between the base pairs of DNA. rsc.orgmdpi.com For example, novel benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have demonstrated a high affinity for double-stranded DNA, with spectroscopic and molecular modeling data supporting an intercalative binding mode. rsc.org Similarly, certain benzothiazolyl triazolium analogues have been shown to form a stable complex with DNA through intercalation. mdpi.com

However, intercalation is not the exclusive mode of DNA interaction for this class of compounds. Mechanistic studies on a benzothiazole derivative identified as a potent human topoisomerase IIα inhibitor, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), revealed that it acts as a DNA minor groove-binding agent. nih.gov This compound was found not to be a DNA intercalator or a topoisomerase poison; instead, it binds to the minor groove of the DNA, which interferes with the function of the topoisomerase IIα enzyme. nih.gov This diversity in DNA interaction mechanisms underscores the chemical versatility of the benzothiazole scaffold.

Receptor Upregulation and Downregulation Mechanisms

The primary mechanism by which benzothiazole analogs appear to exert their effects is through the direct modulation of receptor activity—acting as agonists or antagonists—rather than by directly altering the expression levels of the receptors themselves through upregulation or downregulation. uaeu.ac.aenih.govmdpi.com For instance, their interaction with AhR leads to its activation and subsequent downstream gene expression, and their binding to GPR35 results in the blockade of its signaling. nih.govmdpi.com

While ligand binding to a receptor can often trigger cellular processes like receptor internalization and subsequent degradation (downregulation), specific studies detailing these mechanisms for 5-Bromo-2-benzothiazoleethanol or its close analogs are not extensively documented in the available literature. Agonist-induced receptor endocytosis is a well-established phenomenon for many GPCRs and other receptors, serving as a key mechanism for signal desensitization. nih.gov However, the current body of research on benzothiazoles focuses more on the immediate consequences of receptor binding, such as the activation of signaling pathways or the inhibition of receptor function. mdpi.comnih.gov Therefore, while it is plausible that prolonged interaction with benzothiazole agonists could lead to receptor downregulation, this remains an area requiring further specific investigation for this class of compounds.

Cellular Pathway Modulation and Phenotypic Assays in Preclinical Models

Apoptosis Induction and Cell Cycle Regulation

A significant body of preclinical research has demonstrated the capacity of benzothiazole derivatives to induce programmed cell death (apoptosis) and to regulate the cell cycle in cancer models. nih.govnih.gov These effects are central to their antitumor activity.

Benzothiazole compounds have been shown to trigger apoptosis through various mechanisms. One novel derivative was found to induce apoptosis in colorectal cancer cells by activating the mitochondrial intrinsic pathway, which involves the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. nih.gov The antitumor agent 5F 203, through its activation of the AhR pathway, ultimately leads to DNA damage that precipitates apoptosis. nih.gov

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest at different checkpoints. The specific phase of arrest can vary depending on the compound's structure and the cancer cell type.

Table 2: Effects of Benzothiazole Derivatives on Cell Cycle Progression

| Compound/Analog Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Novel Benzothiazole Derivative | Colorectal Cancer | Slight S phase arrest | nih.gov |

| Benzothiazole Derivative (B7) | A431, A549 | Cell cycle arrest (phase not specified) | nih.gov |

| Benzothiazole Derivative (5g) | Cancer cell lines | G2/M arrest | |

| Benzothiazole Conjugates | HepG2 (Hepatoma) | G1 arrest |

These findings indicate that benzothiazole analogs can disrupt the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov

Modulation of Signal Transduction Pathways (e.g., AKT, ERK, NRF2)

The phenotypic outcomes of apoptosis and cell cycle arrest induced by benzothiazole derivatives are underpinned by their modulation of critical intracellular signal transduction pathways. Notably, the AKT and ERK pathways, which are frequently dysregulated in cancer and play key roles in cell survival and proliferation, have been identified as targets for these compounds. nih.gov

Studies have confirmed that certain benzothiazole derivatives can inhibit the phosphorylation, and thus the activation, of both AKT and ERK. nih.gov For example, the derivative B7 was shown to markedly inhibit the phosphorylation of both proteins in A431 and A549 cells. nih.gov Similarly, other benzothiazole conjugates decreased the levels of the activated, phosphorylated forms of AKT and ERK1/2 in hepatoma cells.

The modulation of these pathways has direct implications for other signaling networks, including the NRF2 antioxidant response pathway. The PI3K/AKT and MAPK/ERK pathways are known upstream regulators of NRF2, a transcription factor that controls the expression of antioxidant and cytoprotective genes. The PI3K/Akt pathway, in particular, is considered essential for regulating NRF2-dependent protective mechanisms. By inhibiting AKT and ERK, benzothiazole derivatives can indirectly influence the activity of the NRF2 pathway. This interaction is complex, as NRF2 activation is often associated with cancer cell survival and drug resistance, suggesting that its modulation by benzothiazoles could be a significant component of their anticancer effects.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) |

| 2-Methylthiobenzothiazole |

| 2-Mercaptobenzothiazole |

| Benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives |

| Benzothiazolyl triazolium analogues |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) |

Antimicrobial Activity Studies (Bacterial and Fungal Strains)

The benzothiazole scaffold is a cornerstone in the development of novel antimicrobial agents due to its wide range of biological activities. nih.govresearchgate.net Research has demonstrated that derivatives of benzothiazole exhibit potent activity against a diverse spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The mechanism of their antibacterial action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase, MurB enzyme, and dihydropteroate synthase. nih.govresearchgate.net

A study involving a library of 2-aminobenzothiazole analogs generated via click chemistry revealed significant antimicrobial potential. nih.gov One compound in particular, designated 3e, demonstrated high potency against all tested Gram-positive and Gram-negative bacterial strains, with a minimum inhibitory concentration (MIC) value of 3.12 μg/ml. nih.gov This activity was twofold more effective than the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml) against the same strains. nih.gov Another compound from this series, 3n, was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov

Further investigations into isatin-benzothiazole derivatives showed preferential activity against Gram-negative bacteria. nih.gov Specifically, compound 41c exhibited an MIC of 3.1 μg/ml against Escherichia coli and 6.2 μg/ml against Pseudomonas aeruginosa, surpassing the efficacy of ciprofloxacin (MIC 12.5 μg/ml). nih.gov Similarly, a series of 2-arylbenzothiazole analogs showed excellent activity against Enterococcus faecalis and good activity against Klebsiella pneumoniae, with MIC values around 1 µM, which was superior to the ciprofloxacin reference. nih.gov

The substitution on the benzothiazole ring plays a crucial role in determining antimicrobial efficacy. For instance, the presence of a chloro group at the 5th position of the benzothiazole ring was found to enhance antibacterial activity. nih.gov In another study, benzothiazole derivatives featuring a pyrazolone (B3327878) ring demonstrated the highest antimicrobial activities, particularly against Staphylococcus aureus. mdpi.com Compound 16c from this series was superior to both ampicillin (B1664943) and sulfadiazine, with an MIC of 0.025 mM against S. aureus. mdpi.com The antimicrobial activities of selected benzothiazole analogs are summarized below.

Table 1: Antimicrobial Activity of Selected Benzothiazole Analogs

| Compound ID | Target Organism(s) | Key Finding (MIC) | Reference(s) |

|---|---|---|---|

| 3e | Gram-positive & Gram-negative bacteria | 3.12 µg/ml | nih.gov |

| 3n | Fungal strains | 1.56 - 12.5 µg/ml | nih.gov |

| 41c | E. coli, P. aeruginosa | 3.1 µg/ml, 6.2 µg/ml | nih.gov |

| 25a, 25b, 25c | E. faecalis, K. pneumoniae | ~1 µM | nih.gov |

| 16c | S. aureus | 0.025 mM | mdpi.com |

| 9d | Candida albicans, Ganoderma lucidum | More potent than fluconazole (B54011) | mdpi.com |

Other In Vitro Pharmacological Evaluations (e.g., Anticonvulsant, Antioxidant)

Beyond their antimicrobial effects, benzothiazole derivatives have been explored for a variety of other pharmacological activities, notably as anticonvulsant and antioxidant agents. mdpi.comeurekaselect.com The structural versatility of the benzothiazole nucleus allows for the synthesis of compounds with potential therapeutic applications in neurological disorders and conditions related to oxidative stress. researchgate.netnih.gov

Anticonvulsant Activity

The benzothiazole moiety is considered a valuable pharmacophore in the design of new antiepileptic drugs. eurekaselect.com Numerous studies have evaluated benzothiazole derivatives for their ability to protect against seizures in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov

In one study, a series of new benzothiazole derivatives containing a mercapto-triazole substituent were synthesized and evaluated. researchgate.net Two compounds, 5i and 5j, emerged as the most potent, with median effective dose (ED₅₀) values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. researchgate.net In the scPTZ seizure test, their ED₅₀ values were 76.0 mg/kg and 52.8 mg/kg, respectively. researchgate.net Notably, compound 5j demonstrated a high protective index (a ratio of neurotoxicity to anticonvulsant potency), suggesting a favorable safety profile compared to some standard drugs. researchgate.net

Another series of novel benzoxazole (B165842) derivatives, which are structurally related to benzothiazoles, also showed promising anticonvulsant effects. nih.gov Compound 4g from this series was highly potent against both MES- and PTZ-induced seizures, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov Mechanistic studies suggested that its anticonvulsant action may be mediated, at least in part, by increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzothiazole and Related Analogs

| Compound ID | Test Model | Efficacy (ED₅₀) | Reference(s) |

|---|---|---|---|

| 5i | MES | 50.8 mg/kg | researchgate.net |

| scPTZ | 76.0 mg/kg | researchgate.net | |

| 5j | MES | 54.8 mg/kg | researchgate.net |

| scPTZ | 52.8 mg/kg | researchgate.net | |

| 4g | MES | 23.7 mg/kg | nih.gov |

Antioxidant Activity

The 1,3-benzothiazole nucleus is also recognized as a scaffold with significant antioxidant potential. mdpi.com Compounds incorporating this structure can counteract oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidizing agents. nih.gov

A study on newly synthesized pyrrolo[2,1-b] nih.govmdpi.combenzothiazole derivatives confirmed their antioxidant properties. mdpi.com While specific quantitative data from this study are not detailed, the evaluation established the antioxidant potential of this class of benzothiazole compounds. The mechanism of antioxidant activity for thiazole-related compounds can involve direct scavenging of free radicals, such as peroxyl radicals. nih.gov For example, a dendrodoine (B1201844) analogue, which contains an aminothiazole core, demonstrated a concentration-dependent ability to scavenge various radicals, inhibit lipid peroxidation, and protect against protein oxidation. nih.gov Mechanistic studies using pulse radiolysis showed that it scavenges peroxyl radicals with a high bimolecular rate constant. nih.gov These findings highlight the potential of the broader thiazole (B1198619) and benzothiazole chemical space in the development of effective antioxidants.

Table 3: List of Mentioned Chemical Compounds

| Compound Name/Class |

|---|

| This compound |

| 2-aminobenzothiazole |

| Ciprofloxacin |

| Isatin-benzothiazole derivatives |

| 2-arylbenzothiazole |

| Ampicillin |

| Sulfadiazine |

| Fluconazole |

| Mercapto-triazole |

| γ-aminobutyric acid (GABA) |

| Pyrrolo[2,1-b] nih.govmdpi.combenzothiazole |

| Dendrodoine analogue |

Structure Activity Relationship Sar Elucidation for Benzothiazole Scaffolds

Design Principles for Modulating Biological Activity through Substituent Modifications

The biological activity of benzothiazole (B30560) derivatives is profoundly influenced by the nature and position of substituents on both the benzene (B151609) and thiazole (B1198619) rings. wjahr.commdpi.com These modifications modulate the compound's electronic properties, lipophilicity, and steric hindrance, which in turn affects interactions with biological targets like proteins. wjahr.com

Key design principles for modifying the benzothiazole scaffold include:

Substitution Patterns: The location of substituents is critical. For instance, in a series of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles, the presence of a nitro or cyano group at the C-6 position was found to enhance antiproliferative activity. mdpi.com Similarly, for benzothiazole-isoquinoline derivatives targeting monoamine oxidase B (MAO-B), a substituent at the para-position of the benzothiazole ring resulted in stronger inhibition compared to meta- or ortho-positions. mdpi.com

Nature of Substituents: The type of functional group introduced can drastically alter the pharmacological profile. Electron-withdrawing groups, such as fluorine, chlorine, and nitro groups, have been shown to enhance the antimicrobial activity of benzothiazole derivatives. jchemrev.com In contrast, for some anticancer agents, electron-donating substituents on a linked benzene ring were found to be more effective and less toxic. mdpi.com The introduction of a 3,4,5-trimethoxyphenyl fragment has been shown to be crucial for the antiproliferative activity of certain benzothiazole derivatives. nih.gov

Aromaticity and π-Stacking: The aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions with aromatic amino acid residues within target proteins, which is a key factor in ligand-receptor binding and molecular recognition. wjahr.com

These principles guide medicinal chemists in the strategic modification of lead compounds to improve their therapeutic properties.

Impact of Halogenation (e.g., Bromine) on Pharmacological Profiles

The introduction of halogen atoms, particularly bromine, into the benzothiazole scaffold is a common strategy that significantly alters the electronic characteristics and pharmacological profiles of the resulting compounds. Halogenation can influence a compound's binding affinity, metabolic stability, and bioavailability. wjahr.com

Research findings highlight several key aspects of halogenation:

Enhanced Biological Activity: Halogen-substituted benzothiazoles often exhibit enhanced biological activities. For example, compounds bearing both halogen substituents and phenoxymethylene linkers showed improved activity compared to their non-halogenated counterparts. In a study on benzothiazole-isoquinoline derivatives, halogen substitution on the benzothiazole ring greatly affected MAO-B inhibitory activity. mdpi.com

Position-Dependent Effects: The position of the halogen is crucial. For MAO-B inhibitors, a chloro substituent at the para-position (4c) showed better activity than a bromo substituent at the same position (4f). mdpi.com However, for butyrylcholinesterase (BuChE) inhibition, the activity sequence for halogen substituents was o-Br > m-Cl > m-Br > p-Cl. mdpi.com This demonstrates that the optimal halogen and its position are target-dependent.

Antiproliferative Effects: 6-Halogen-substituted benzothiazoles have demonstrated notable antiproliferative activities against various tumor cell lines, with some compounds showing selective cytotoxicity against malignant cells. The substitution of a pyridine (B92270) ring with a 2-chloropyridine (B119429) fragment in one series, however, led to a loss of activity, indicating that the electronic effects of halogens must be carefully considered in the context of the entire molecule. nih.gov

The table below summarizes the impact of halogen substitution on the inhibitory activity of some benzothiazole derivatives against MAO-B.

| Compound | Substituent | MAO-B Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|

| 4c | p-Cl | 48.45 | 9.13 ± 4.17 |

| 4b | m-Cl | 39.15 | 40.84 ± 2.67 |

| 4f | p-Br | 46.49 | 47.61 ± 1.82 |

| 4d | o-Br | 46.00 | 3.26 ± 2.78 |

Data sourced from a study on benzothiazole–isoquinoline derivatives. mdpi.com

Influence of Side Chain Modifications (e.g., Ethanol (B145695), Hydrazone) on Target Affinity and Efficacy

Modifications to the side chain attached to the benzothiazole core, particularly at the 2-position, are a critical aspect of SAR studies. These changes can directly influence how the molecule interacts with its biological target, affecting affinity and efficacy.

Ethanol Side Chains: While specific data on the 2-benzothiazoleethanol side chain is limited in the provided context, the principles of side-chain modification suggest its hydroxyl group could participate in hydrogen bonding within a receptor's active site. Protic solvents like ethanol are known to facilitate certain reactions, such as hydrazone cyclization, by enabling proton transfer, which underscores the potential reactivity of an ethanol moiety.

Hydrazone Side Chains: The hydrazone linkage (-C=N-NH-) is a versatile and widely studied side chain in benzothiazole chemistry. Condensation of a ketone or aldehyde with a hydrazine (B178648) derivative is a common synthetic step. amazonaws.com

Anticancer Activity: Benzothiazole-based bis-hydrazones have been synthesized and evaluated for their biological activities. rsc.org In one study, bis-hydrazone derivatives of benzothiazole were created by reacting benzo[d]thiazole-2-carbohydrazide with specific hydrazonoyl chlorides. rsc.org

Bcl-XL Inhibition: A series of benzothiazole hydrazones were developed as inhibitors of the anti-apoptotic protein Bcl-XL. amazonaws.com Hit-to-lead optimization through structural changes to the hit compound resulted in a more than 300-fold increase in binding affinity, achieving IC₅₀ values below 20 nM for the most potent derivatives. amazonaws.com

Antimicrobial Activity: The modification of a free amino group to a hydrazone has been shown to significantly impact biological activity. In a series of 5-oxopyrrolidine derivatives, hydrazones containing heterocyclic fragments (like 2-thienyl) demonstrated the highest anticancer activity. mdpi.com

The table below shows the inhibitory concentration of selected benzothiazole hydrazone derivatives against the Bcl-XL protein.

| Compound | Modification | IC₅₀ (nM) against Bcl-XL |

|---|---|---|

| Hit Compound | Initial Hit | > 5000 |

| Optimized Compound | Structural Modifications | < 20 |

Data reflects the improvement from a high-throughput screening hit to an optimized lead. amazonaws.com

Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design used to enhance a compound's potency, selectivity, or pharmacokinetic profile. nih.govacs.org

Scaffold Hopping: This approach involves replacing a core molecular scaffold with a structurally different but functionally similar one. In the design of novel EGFR inhibitors, the quinazoline (B50416) fragment of the drug gefitinib (B1684475) was replaced by a 1,2,3-triazole core linked to a benzothiazole ring. sci-hub.se This molecular replacement strategy aimed to improve metabolic stability and hydrogen bonding capabilities. sci-hub.se

Ring System Replacement: The benzothiazole ring itself can be a bioisostere for other heterocyclic systems. In one study, a benzimidazole (B57391) nucleus was replaced with a benzothiazole to create a new series of antioxidant agents. semanticscholar.orgmdpi.com Conversely, replacing the benzothiazole unit in a Bcl-XL inhibitor with benzoxazole (B165842) or methylbenzimidazole derivatives resulted in a complete loss of activity, highlighting the exquisite structural match required for binding in some targets. amazonaws.com

Side Chain Isosteres: The replacement of a phenyl ring with aza-heterocycles (like pyridine) or alkyl groups is a common strategy to lower lipophilicity and improve solubility. acs.org In a series of antiproliferative agents, replacing a pyridine scaffold with a naphthalene (B1677914) unit led to a loss of activity, demonstrating that not all bioisosteric replacements are successful and must be empirically tested. nih.gov Similarly, the 1,2,3-triazole ring is considered a metabolically stable bioisostere of the trans-amide bond due to its similar size, planarity, and hydrogen bonding features. sci-hub.se

The application of bioisosteric replacement is a powerful tool for navigating and optimizing chemical space in the pursuit of improved drug candidates.

Advanced Analytical Methodologies for Benzothiazole Research

Extraction and Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction)

The accurate analysis of benzothiazoles from complex matrices like industrial wastewater, soil, or biological fluids is critically dependent on the initial sample preparation step. chromatographyonline.com This process aims to isolate and concentrate the target analytes while removing interfering matrix components, thereby enhancing the sensitivity and accuracy of subsequent instrumental analysis. chromatographyonline.com

Solid-Phase Extraction (SPE) is a predominant and highly effective technique for preparing aqueous samples containing benzothiazole (B30560) derivatives. mdpi.comresearchgate.net Its advantages over traditional liquid-liquid extraction (LLE) include higher pre-concentration factors, reduced solvent consumption, simplicity, and the potential for automation. mdpi.com The selection of the SPE sorbent is critical and depends on the specific properties of the target analytes. For many benzotriazoles and benzothiazoles, polymeric sorbents with a hydrophilic-lipophilic balance (HLB) are frequently used. scispace.comresearchgate.net For instance, a method for analyzing various benzothiazoles in industrial wastewater was developed using SPE, although it was noted that SPE was not universally suitable for all tested compounds under the same conditions, highlighting the need for method optimization. ucdavis.edu

In a method developed for the simultaneous determination of benzotriazoles and benzothiazoles in water, a mixed-mode SPE cartridge (MAX) was employed. epa.gov This cartridge, featuring a divinylbenzene-N-vinylpyrrolidone polymer functionalized with quaternary amine groups, facilitates a combination of reversed-phase and ion-exchange interactions, leading to improved selectivity. epa.gov The targeted compounds were effectively recovered using a methanol-acetone mixture, while acidic interferences were retained on the sorbent. epa.gov

Besides SPE, other techniques such as pressurized liquid extraction (PLE) and ultrasound-assisted solvent extraction (UASE) are utilized, particularly for solid matrices like soil and sediment. researchgate.net The choice of extraction technique is ultimately guided by the specific matrix, the physicochemical properties of the analyte, and the desired analytical performance. chromatographyonline.com

Table 1: Overview of Solid-Phase Extraction (SPE) Methods for Benzothiazole Analysis

| Target Analytes | Matrix | SPE Sorbent Type | Elution Solvents | Analytical Technique | Reference |

| Benzothiazole derivatives | Industrial Wastewater | Polymeric Sorbent | Methanol (B129727), Methanol-Dichloromethane, Dichloromethane, Toluene | LC-UV | ucdavis.edu |

| Benzotriazoles & Benzothiazoles | Aqueous Matrices | Mixed-Mode (MAX) | Methanol-Acetone (7:3, v/v) | LC-MS/MS | epa.gov |

| Polar Benzotriazoles & Benzothiazoles | Drinking & Surface Water | Oasis HLB | Acetonitrile | LC-Orbitrap MS | scispace.com |

| Benzothiazoles | Municipal Wastewater | Polymeric Sorbent | Not Specified | LC-ESI-MS | researchgate.net |

Method Validation for Quantitative Analysis in Research Settings

For research findings to be considered reliable and reproducible, the analytical methods used must undergo a thorough validation process. demarcheiso17025.com Method validation establishes, through experimental data, that an analytical procedure is suitable for its intended purpose. japer.in Key parameters are assessed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.eusapub.org

The validation of a quantitative analytical method typically includes the assessment of the following performance characteristics:

Linearity: This demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. europa.eusapub.org

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and is reported as percent recovery. europa.eu For assays, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision: This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst, inter-equipment), and reproducibility (inter-laboratory). europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. sapub.org

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, solvent composition), providing an indication of its reliability during normal usage. sapub.org

A study validating a method for benzotriazoles and benzothiazoles reported good precision with RSD values below 12% and high accuracy with recoveries between 80% and 100% for surface waters. epa.gov

Table 2: Key Parameters for Quantitative Method Validation

| Validation Parameter | Acceptance Criteria | Purpose | Reference |

| Accuracy | Recovery of 80-120%; for bioanalytical methods, mean concentration within ±15% of nominal value (±20% for LLOQ). | To determine the closeness of the measured value to the true value. | epa.goveuropa.eu |

| Precision (RSD) | For assays, RSD ≤ 2%. For bioanalytical methods, RSD ≤ 15% (≤ 20% for LLOQ). | To assess the random error and repeatability of the method. | sapub.orgeuropa.eu |

| Linearity (r or r²) | r ≥ 0.999 | To confirm a proportional relationship between signal and concentration. | japer.insapub.org |

| Range | Derived from linearity studies; typically 80-120% of the test concentration for an assay. | To define the interval over which the method is precise, accurate, and linear. | europa.eu |

| LOD/LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | To establish the lowest concentration that can be reliably detected and quantified. | sapub.org |

| Robustness | RSD values should be within acceptable limits (e.g., <2%) after minor method variations. | To ensure the method's reliability with respect to small changes in parameters. | sapub.org |

Interdisciplinary Approaches in Analytical Science

The comprehensive study of benzothiazoles often requires an interdisciplinary approach, integrating analytical chemistry with other scientific fields such as environmental science, toxicology, and computational chemistry. nih.gov This synergy allows for a more holistic understanding of a compound's lifecycle, from its industrial synthesis and environmental distribution to its biological interactions.

One prominent example is the combination of advanced analytical techniques with environmental monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is used to detect and quantify benzothiazole derivatives in various environmental compartments, including wastewater, rivers, and even atmospheric deposits. ucdavis.edu This data is crucial for environmental scientists to assess the prevalence of these emerging contaminants and their potential impact on ecosystems. researchgate.net

In another interdisciplinary application, analytical methods are fundamental to human exposure studies. Researchers have demonstrated the detection of benzothiazole derivatives in human exhaled breath using secondary electrospray ionization-high-resolution mass spectrometry (SESI-HRMS). researchgate.netacs.org This research connects analytical chemistry with toxicology and medical science to explore non-invasive methods for monitoring human exposure to industrial chemicals. researchgate.net

Furthermore, computational chemistry provides powerful predictive tools that complement experimental analytical data. scirp.org Quantitative Structure-Activity Relationship (QSAR) studies, for example, use computational models to correlate the chemical structure of benzothiazole derivatives with their biological or toxicological activities. scispace.com This approach is valuable in drug design and risk assessment, helping to prioritize which compounds warrant more intensive analytical investigation and toxicological testing. nih.gov The integration of Density Functional Theory (DFT) calculations can offer insights into the molecular structure, electron distribution, and reactivity of benzothiazole compounds, aiding in the interpretation of analytical results. scirp.org

Applications of Benzothiazole Compounds in Advanced Research Domains

Chemical Probes for Biological Systems

While direct applications of 5-Bromo-2-benzothiazoleethanol as a standalone chemical probe are not extensively documented, its structure serves as an ideal starting point for the synthesis of sophisticated probes for bio-imaging and sensing. The inherent fluorescence of the benzothiazole (B30560) core is a key feature, and derivatives are often designed as "push-pull" systems where electronic properties can be fine-tuned to achieve desired photophysical behaviors. acs.orgnih.govacs.org

The development of probes from this compound involves strategic modification of its functional groups. The terminal hydroxyl group of the ethanol (B145695) side chain can be readily derivatized, for instance, by esterification or etherification to attach a specific recognition motif (e.g., a ligand for a receptor or a substrate for an enzyme). This allows for the creation of targeted probes that can visualize biological analytes or processes within living cells. Furthermore, the bromo-group at the 5-position allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to modulate the probe's fluorescence wavelength, quantum yield, and environmental sensitivity. This dual functionalization capacity makes it a valuable precursor for creating libraries of chemical probes for high-throughput screening and identifying new tools for chemical biology.

Contributions to Materials Science and Optoelectronics

The benzothiazole moiety is a cornerstone in the design of advanced organic materials due to its electron-deficient nature and high thermal stability. mdpi.com this compound contributes to this field primarily as a modifiable synthetic intermediate for creating tailored materials with specific optical and electronic properties.